molecular formula C7H6ClNO2 B1353488 6-Chloro-2-methoxynicotinaldehyde CAS No. 95652-81-6

6-Chloro-2-methoxynicotinaldehyde

Cat. No. B1353488
CAS RN: 95652-81-6
M. Wt: 171.58 g/mol
InChI Key: AVBARORPQMEWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07271153B2

Procedure details

To a solution of tert-butyllithium (1.5 mol/L solution in hexane, 55 mL) in tetrahydrofuran (150 mL) was added 2-chloro-6-methoxypyridine (8.9 mL) at −78° C., and the mixture was stirred for 1 hour. After N,N-dimethylformamide (7.6 mL) was added to the reaction mixture, the resulting mixture was stirred for additionally 1.5 hours. To the reaction mixture was added acetic acid (8.6 mL), and the temperature was raised to room temperature. After saturated aqueous sodium bicarbonate solution was added to the resulting reaction mixture, the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-3/1) to give 6-chloro-3-formyl-2-methoxypyridine (11 g). To a solution of 4-ethylbromobenzene (1.3 g) in tetrahydrofuran (14 mL) was added tert-buthyllithium (1.5 mol/L solution in hexane, 5.1 mL) at −78° C. under an argon atmosphere, and the mixture was stirred for 30 minutes. A solution of 6-chloro-3-formyl-2-methoxy-pyridine (1.0 g) in tetrahydrofuran (19 mL) was added to the reaction mixture, and the mixture was stirred at 0° C. for 30 minutes. To the reaction mixture was added saturated aqueous ammonium chloride solution, and mixture was extracted with diethyl ether. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (1.4 g). To a solution of the obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl methanol (0.56 g) in dichloromethane (10 mL) was added a Dess-Mattin reagent (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3-(1H)-on) (1.0 g), and the mixture was stirred at room temperature for 20 minutes. Saturated aqueous sodium bicarbonate solution (9 mL) and 10% aqueous sodium thiosulfate solution (9 mL) were added to the reaction mixture, and the mixture was extracted with diethyl ether. The organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=7/1) to give 6-chloro-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.44 g). The obtained 6-chloro-2-methoxypyridin-3-yl 4-ethylphenylketone (0.26 g), benzylamine (5 mL) and potassium carbonate (0.21 g) were stirred for 10 hours at 110° C. To the reaction mixture was added saturated aqueous ammonium chloride solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with 1 mol/L hydrochloric acid solution and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=4/1) to give 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g). To a solution of the obtained 6-benzylamino-2-methoxypyridin-3-yl 4-ethylphenyl ketone (0.24 g) in ethanol (6.9 mL) was added 10% palladium carbon powder (0.48 g), and the mixture was stirred at room temperature for 1 hour under a hydrogen atmosphere. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by preparative thin layer chromatography on silica gel (developing solvent: hexane/ethyl acetate=2/1) to give 6-amino-3-(4-ethylbenzyl)-2-methoxy-pyridine (0.13 g). To the obtained 6-amino-3-(4-ethylbenzyl)-2-methoxypyridine (0.050 g) was added 30% hydrobromic acid solution in acetic acid (1 mL), and the mixture was stirred for 2 hours at 95° C. The reaction mixture was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography on silica gel (developing solvent: dichloromethane/methanol=9/1) to give 6-(N-acetylamino)-3-(4-ethylbenzyl)-1H-pyridin-2-one (0.034 g).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])(C)(C)C.[Cl:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[N:8]=1.CN(C)[CH:17]=[O:18].C(=O)(O)[O-].[Na+]>O1CCCC1.C(O)(=O)C>[Cl:6][C:7]1[N:8]=[C:9]([O:13][CH3:14])[C:10]([CH:17]=[O:18])=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
55 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
8.9 mL
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.6 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for additionally 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=15/1-3/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.